

# 2H-Naphtho[1,8-bc]furan-2-one molecular structure and formula

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## Compound of Interest

Compound Name: 2H-Naphtho[1,8-bc]furan-2-one

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## An In-depth Technical Guide to 2H-Naphtho[1,8-bc]furan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **2H-Naphtho[1,8-bc]furan-2-one**. While direct experimental protocols for its synthesis and specific biological activities are not extensively documented in publicly available literature, this guide furnishes a plausible synthetic pathway based on related compounds and discusses the known biological activities of the broader naphthofuran class of molecules to inform future research and drug development efforts.

## Molecular Structure and Formula

**2H-Naphtho[1,8-bc]furan-2-one** is a heterocyclic organic compound featuring a naphthalene core fused with a furan-2-one ring. Its chemical structure is characterized by a lactone functional group within a strained peri-fused ring system, which imparts unique chemical properties.

- Chemical Formula:  $C_{11}H_6O_2$ [\[1\]](#)
- IUPAC Name: 2-oxatricyclo[6.3.1.0<sup>4,12</sup>]dodeca-1(11),4,6,8(12),9-pentaen-3-one
- CAS Number: 5247-85-8[\[1\]](#)

- Molecular Weight: 170.16 g/mol [1]

Structure:

Caption: Molecular Structure of **2H-Naphtho[1,8-bc]furan-2-one**.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **2H-Naphtho[1,8-bc]furan-2-one**.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>6</sub> O <sub>2</sub>
Molecular Weight	170.16 g/mol
CAS Number	5247-85-8
Melting Point	99-101 °C
Boiling Point	325.6 °C at 760 mmHg
Density	1.389 g/cm <sup>3</sup>
Flash Point	134.4 °C
Refractive Index	1.728
XLogP3	2.37
Topological Polar Surface Area	26.3 Å <sup>2</sup>

## Experimental Protocols: A Plausible Synthetic Pathway

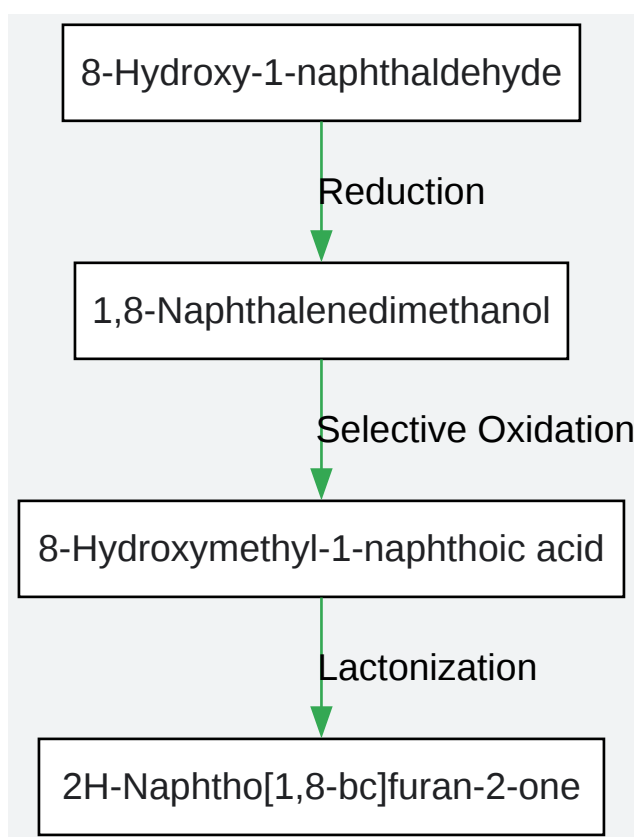
While a specific, detailed experimental protocol for the synthesis of **2H-Naphtho[1,8-bc]furan-2-one** is not readily available in the reviewed literature, a plausible route can be inferred from the chemistry of its parent compound, 2H-naphtho[1,8-bc]furan. The synthesis of 2H-naphtho[1,8-bc]furan has been described, and it is known to be oxidized by air to 8-hydroxy-1-

naphthaldehyde[2]. This suggests that a potential synthetic route to the target lactone could involve the oxidation of a suitable precursor such as 8-hydroxymethyl-1-naphthoic acid.

#### Proposed Synthesis:

The proposed synthesis involves two main conceptual steps:

- Preparation of 8-hydroxymethyl-1-naphthoic acid: This intermediate could potentially be synthesized from 8-hydroxy-1-naphthaldehyde through a series of reduction and oxidation steps.
- Lactonization: The intramolecular esterification (lactonization) of 8-hydroxymethyl-1-naphthoic acid would yield the desired **2H-Naphtho[1,8-bc]furan-2-one**.



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Caption: Plausible synthetic pathway for **2H-Naphtho[1,8-bc]furan-2-one**.

Detailed Hypothetical Protocol:

### Step 1: Synthesis of 8-Hydroxymethyl-1-naphthoic acid (Hypothetical)

- Starting Material: 8-Hydroxy-1-naphthaldehyde.
- Procedure:
  - Reduction of the aldehyde group of 8-hydroxy-1-naphthaldehyde to a hydroxymethyl group using a suitable reducing agent like sodium borohydride.
  - Protection of the resulting diol.
  - Selective oxidation of one of the hydroxymethyl groups to a carboxylic acid.
  - Deprotection to yield 8-hydroxymethyl-1-naphthoic acid.

### Step 2: Lactonization to form **2H-Naphtho[1,8-bc]furan-2-one**

- Starting Material: 8-Hydroxymethyl-1-naphthoic acid.
- Procedure: A variety of reagents can be used to effect lactonization. A common method involves the use of a dehydrating agent or a catalyst that facilitates intramolecular esterification.
  - Reagents: Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or Yamaguchi esterification conditions.
  - Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  - Protocol:
    - Dissolve 8-hydroxymethyl-1-naphthoic acid in the chosen solvent.
    - Add the lactonization reagents at a controlled temperature (e.g., 0 °C to room temperature).
    - Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction would be worked up to remove byproducts and the crude product purified by column chromatography or recrystallization to yield **2H-Naphtho[1,8-bc]furan-2-one**.

It is crucial to note that this is a proposed pathway and would require experimental validation and optimization.

## Biological Activity and Therapeutic Potential

There is a significant lack of specific biological activity data for **2H-Naphtho[1,8-bc]furan-2-one** in the current scientific literature. However, the broader class of naphthofuran derivatives has been the subject of considerable research, demonstrating a wide range of pharmacological activities. These findings provide a valuable context for the potential therapeutic applications of **2H-Naphtho[1,8-bc]furan-2-one**.

Known Activities of Naphthofuran Derivatives:

- **Anticancer Activity:** Various naphthofuran derivatives have exhibited cytotoxic effects against several cancer cell lines[3][4][5]. Their mechanisms of action are diverse and can involve the inhibition of key enzymes or interference with cellular signaling pathways.
- **Anti-inflammatory and Analgesic Properties:** Some naphthofuran-based compounds have shown promising anti-inflammatory and analgesic activities.
- **Antimicrobial and Antifungal Activity:** The naphthofuran scaffold is present in molecules with demonstrated antibacterial and antifungal properties.
- **SIRT1 Activation:** Certain naphthofuran derivatives have been identified as potent activators of SIRT1, a protein deacetylase involved in cellular metabolism and aging, suggesting potential applications in age-related diseases[6][7].
- **Antitubercular Potential:** In silico studies have suggested that naphthofuran derivatives may act as potential antitubercular agents by targeting specific proteins in *Mycobacterium tuberculosis*[8].

Given the diverse bioactivities of the naphthofuran core, **2H-Naphtho[1,8-bc]furan-2-one** represents a molecule of interest for further investigation. Its unique strained lactone structure

may confer novel biological properties. Future research should focus on the synthesis and subsequent screening of this compound against a variety of biological targets to elucidate its therapeutic potential.

#### Signaling Pathways:

Currently, there is no information available that directly links **2H-Naphtho[1,8-bc]furan-2-one** to any specific signaling pathways. For other naphthofuran derivatives, involvement in pathways such as SIRT1/NF-κB (p65) has been reported in the context of inflammation[6][7]. Elucidating the mechanism of action of **2H-Naphtho[1,8-bc]furan-2-one** would require dedicated in vitro and in vivo studies.

## Conclusion

**2H-Naphtho[1,8-bc]furan-2-one** is a structurally intriguing molecule with a well-defined chemical formula and physicochemical properties. While detailed experimental data on its synthesis and biological activity are currently limited, this guide provides a plausible synthetic route and highlights the significant therapeutic potential of the broader naphthofuran class of compounds. This information serves as a valuable resource for researchers and professionals in drug development, encouraging further exploration of this and related molecules for novel therapeutic applications.

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